

# Crystal Structure of GSK3368715 Bound to PRMT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the potent and selective Type I protein arginine methyltransferase (PRMT) inhibitor, **GSK3368715**, in complex with its target, PRMT1. The following sections detail the quantitative binding and crystallographic data, the experimental protocols for structure determination, and visualizations of the relevant biological pathways and experimental workflows.

#### **Quantitative Data**

The interaction between **GSK3368715** and PRMT1, along with the crystallographic details of the complex, are summarized in the tables below.

#### **Table 1: Inhibitor Activity**

**GSK3368715** is a potent inhibitor of several Type I PRMTs, demonstrating high selectivity for PRMT1. The half-maximal inhibitory concentrations (IC50) are presented below.



| Target        | IC50 (nM) |
|---------------|-----------|
| PRMT1         | 3.1[1]    |
| PRMT3         | 48        |
| PRMT4 (CARM1) | 1148      |
| PRMT6         | 5.7       |
| PRMT8         | 1.7       |

#### **Table 2: Crystallographic Data and Refinement Statistics**

The crystal structure of **GSK3368715** in complex with human PRMT1 was solved at a resolution of 2.48 Å and is deposited in the Protein Data Bank (PDB) with the accession code 6NT2.[2]



| Data Collection           |                          |
|---------------------------|--------------------------|
| PDB ID                    | 6NT2                     |
| Resolution (Å)            | 2.48                     |
| Space group               | P 21 21 21               |
| Unit cell dimensions (Å)  | a=78.8, b=100.2, c=105.9 |
| Wavelength (Å)            | 0.9792                   |
| Refinement                |                          |
| R-work                    | 0.190                    |
| R-free                    | 0.222                    |
| No. of unique reflections | 33,289                   |
| RMSD bond lengths (Å)     | 0.004                    |
| RMSD bond angles (°)      | 0.73                     |
| Ramachandran favored (%)  | 96.8                     |
| Ramachandran outliers (%) | 0.1                      |

#### **Experimental Protocols**

The following protocols describe the methodology used for the expression, purification, and crystallization of the PRMT1-**GSK3368715** complex, leading to the determination of its crystal structure.

### **Protein Expression and Purification**

Recombinant human PRMT1 (residues 2-346) was expressed in Escherichia coli. The expression and purification protocol is outlined below:

- Expression Vector: A pET28a-based vector containing the human PRMT1 sequence with an N-terminal His6-tag and a TEV protease cleavage site was used.
- Host Strain: The expression vector was transformed into E. coli BL21(DE3) cells.



- Culture and Induction: Cells were grown in Terrific Broth at 37°C to an OD600 of ~2.0. The temperature was then reduced to 18°C, and protein expression was induced with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16-18 hours.
- Cell Lysis: The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 mM imidazole, and protease inhibitors) and lysed by sonication.
- Affinity Chromatography: The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer, and the Histagged PRMT1 was eluted with a linear gradient of imidazole (20-500 mM).
- Tag Cleavage and Further Purification: The eluted protein was dialyzed against a low-salt buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM TCEP) and treated with TEV protease to cleave the His6-tag. The cleaved protein was then passed through a second Ni-NTA column to remove the tag and any uncleaved protein.
- Size-Exclusion Chromatography: The final purification step was performed using a Superdex 200 size-exclusion column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Fractions containing pure, monomeric PRMT1 were pooled and concentrated.

#### Crystallization

The PRMT1-**GSK3368715** complex was crystallized using the hanging drop vapor diffusion method:

- Complex Formation: Purified PRMT1 was incubated with a 3-fold molar excess of GSK3368715 for 1 hour on ice.
- Crystallization Conditions: The complex was crystallized from a solution containing 0.1 M
   MES pH 6.5, and 12% PEG 20,000.
- Crystal Growth: Crystals appeared and grew to their full size within 5-7 days at 20°C.

### X-ray Data Collection and Processing

• Cryoprotection: Crystals were cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with 25% (v/v) glycerol before being flash-cooled in liquid



nitrogen.

- Data Collection: X-ray diffraction data were collected at a synchrotron source.
- Data Processing: The collected data were processed and scaled using standard crystallographic software packages. The structure was solved by molecular replacement using a previously determined structure of PRMT1 as the search model. The model was then refined, and the inhibitor was built into the electron density map.

#### **Visualizations**

The following diagrams illustrate the PRMT1 signaling pathway and the experimental workflow for the crystal structure determination.

#### **PRMT1 Signaling Pathway**





Click to download full resolution via product page

Caption: PRMT1 signaling pathway and point of inhibition by GSK3368715.

## **Experimental Workflow for Crystal Structure Determination**





Click to download full resolution via product page



Caption: Experimental workflow for determining the crystal structure of the PRMT1-GSK3368715 complex.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5
   Inhibition through MTAP Loss (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Crystal Structure of GSK3368715 Bound to PRMT1: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15584202#crystal-structure-of-gsk3368715-bound-to-prmt1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com